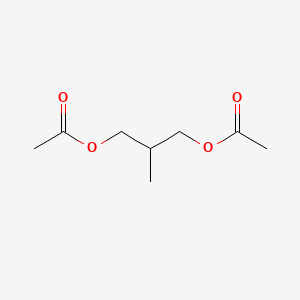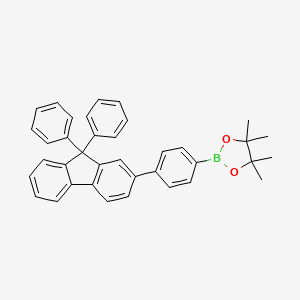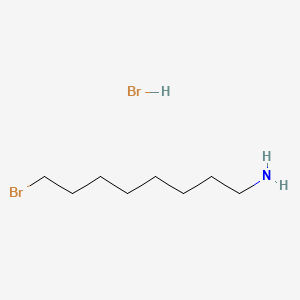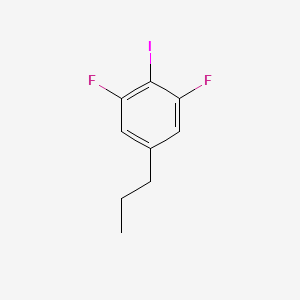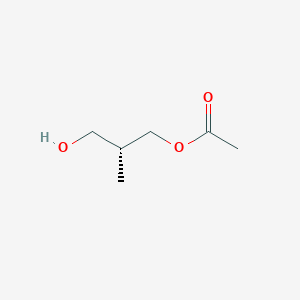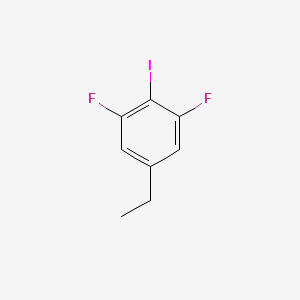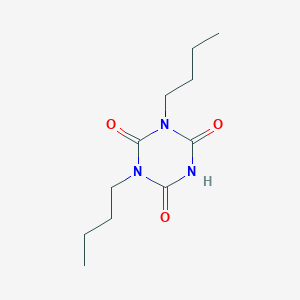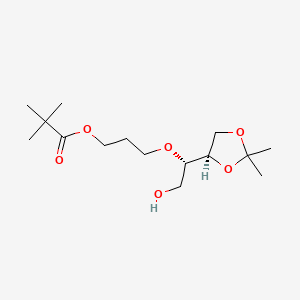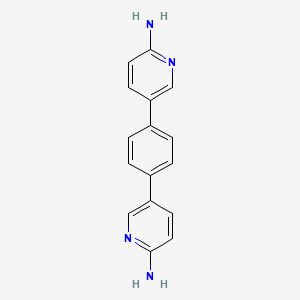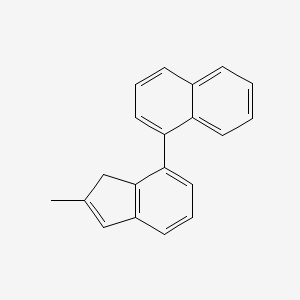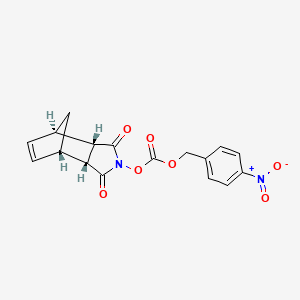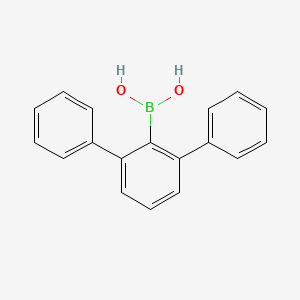
(2,6-diphenylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’3’,1’‘-Terphenyl]-2’-ylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by a terphenyl structure, where a boronic acid group is attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods: In an industrial setting, the production of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydroxylated terphenyl derivatives.
Substitution: Halogenated or nitrated terphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug design and development, particularly as a building block for bioactive molecules.
Biological Probes: It is used in the development of fluorescent probes for biological imaging and diagnostics.
Industry:
Sensors: The compound is utilized in the fabrication of sensors for detecting various analytes, including glucose and other biomolecules.
Organic Electronics: It is investigated for its applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and probes. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
Comparison with Similar Compounds
- [1,1’:3’,1’‘-Terphenyl]-4’-ylboronic acid
- [1,1’:3’,1’‘-Terphenyl]-3’-ylboronic acid
- [1,1’:3’,1’‘-Terphenyl]-5’-ylboronic acid
Uniqueness:
- Structural Features: The position of the boronic acid group on the terphenyl structure can significantly influence the compound’s reactivity and applications.
- Reactivity: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid exhibits unique reactivity patterns compared to its isomers, making it suitable for specific catalytic and synthetic applications.
- Applications: Its distinct properties make it a valuable compound in the development of advanced materials, sensors, and pharmaceuticals.
Properties
IUPAC Name |
(2,6-diphenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVACLBKORXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine](/img/structure/B8263272.png)
